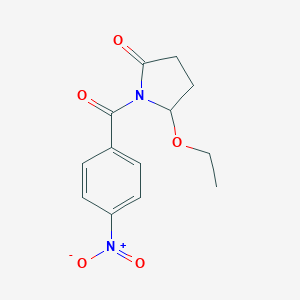![molecular formula C14H20N2O4 B145206 2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide CAS No. 132724-25-5](/img/structure/B145206.png)
2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide, also known as MMDA, is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. MMDA belongs to the class of phenethylamines and has been studied for its psychoactive properties. However,
Mecanismo De Acción
2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. The activation of this receptor has been linked to various physiological and behavioral effects, including hallucinations, altered perception, and changes in mood.
Efectos Bioquímicos Y Fisiológicos
2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide has been shown to induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration rate. It has also been shown to alter the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, emotion, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide in lab experiments is that it can selectively activate the 5-HT2A receptor, which is involved in various physiological and behavioral processes. This allows researchers to study the specific effects of receptor activation on these processes. However, one of the limitations of using 2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide is that it is a psychoactive compound, which can make it difficult to control for the effects of altered perception and mood on experimental outcomes.
Direcciones Futuras
There are several future directions for the study of 2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide. One potential direction is to explore its potential as a therapeutic agent for the treatment of depression, anxiety, and other psychiatric disorders. Another direction is to use 2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide as a tool to better understand the role of the serotonin system in behavior and cognition. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide and how they are related to its psychoactive properties.
Métodos De Síntesis
The synthesis of 2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide involves the condensation of 2,5-dimethoxyphenylacetone with nitroethane, followed by reduction with lithium aluminum hydride. The resulting compound is then acetylated with acetic anhydride and treated with hydrochloric acid to obtain 2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide.
Aplicaciones Científicas De Investigación
2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide has been studied for its potential application in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide has been explored as a potential drug candidate for the treatment of depression, anxiety, and other psychiatric disorders. In neuroscience, 2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide has been used as a tool to study the serotonin system and its role in behavior and cognition. In pharmacology, 2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide has been studied for its potential use as a research tool to better understand the mechanisms of action of other psychoactive compounds.
Propiedades
Número CAS |
132724-25-5 |
|---|---|
Nombre del producto |
2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide |
Fórmula molecular |
C14H20N2O4 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
2-methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide |
InChI |
InChI=1S/C14H20N2O4/c1-9-5-12(16-14(18)8-20-4)10(2)6-11(9)15-13(17)7-19-3/h5-6H,7-8H2,1-4H3,(H,15,17)(H,16,18) |
Clave InChI |
BUQRYDGYVGUKHL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1NC(=O)COC)C)NC(=O)COC |
SMILES canónico |
CC1=CC(=C(C=C1NC(=O)COC)C)NC(=O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)




![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)

